Tert-butyl N-(5,5-dimethylpyrrolidin-3-yl)carbamate
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Overview
Description
Tert-butyl N-(5,5-dimethylpyrrolidin-3-yl)carbamate: is an organic compound with the molecular formula C11H22N2O2. It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group and a dimethylpyrrolidinyl moiety. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5,5-dimethylpyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with 5,5-dimethylpyrrolidine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like tetrahydrofuran or dimethylformamide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl N-(5,5-dimethylpyrrolidin-3-yl)carbamate can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, or thiols in the presence of a base.
Major Products:
Oxidation: N-oxides of the original compound.
Reduction: Secondary amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry: Tert-butyl N-(5,5-dimethylpyrrolidin-3-yl)carbamate is used as a protecting group for amines in organic synthesis. It helps in the selective protection and deprotection of functional groups during multi-step synthesis.
Biology: In biological research, this compound is used in the synthesis of bioactive molecules and pharmaceuticals. It serves as an intermediate in the preparation of drugs and other biologically active compounds.
Medicine: The compound is explored for its potential therapeutic applications. It is used in the development of new drugs and in the study of drug metabolism and pharmacokinetics.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and specialty chemicals. It is also used as a stabilizer and additive in various formulations.
Mechanism of Action
The mechanism of action of tert-butyl N-(5,5-dimethylpyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- Tert-butyl N-(5-bromopyridin-3-yl)carbamate
- Tert-butyl N-(5,5-difluoropiperidin-3-yl)carbamate
- Tert-butyl N-(1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-yl)carbamate
Comparison:
- Tert-butyl N-(5,5-dimethylpyrrolidin-3-yl)carbamate is unique due to its specific structural features, which confer distinct reactivity and stability compared to similar compounds.
- The presence of the dimethylpyrrolidinyl group provides steric hindrance, affecting the compound’s reactivity and interaction with other molecules.
- Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications in drug development and chemical synthesis.
Properties
IUPAC Name |
tert-butyl N-(5,5-dimethylpyrrolidin-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-8-6-11(4,5)12-7-8/h8,12H,6-7H2,1-5H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDWSPCGBVSUDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1)NC(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2260932-71-4 |
Source
|
Record name | tert-butyl N-(5,5-dimethylpyrrolidin-3-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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